5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Overview
Description
5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of substituted pyridines with appropriate reagents. One common method includes the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates, followed by a 1,3-dipolar cycloaddition reaction with ethyl propionate . The resulting ester is then hydrolyzed in a sodium hydroxide solution to yield the carboxylic acid derivative.
Industrial Production Methods
For industrial-scale production, the process may involve similar steps but optimized for higher yields and cost-effectiveness. This includes the use of more efficient catalysts, solvents, and reaction conditions to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are used under appropriate conditions.
Major Products
Oxidation: 5-Carboxypyrazolo[1,5-a]pyridine-3-carboxylic acid.
Reduction: 5-Hydroxymethylpyrazolo[1,5-a]pyridine-3-carboxylic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-tubercular activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar structural features but different reactivity and applications.
Pyrazolo[1,5-a]pyridine-3-carboxylate: A derivative with an ester group instead of a formyl group, used in different synthetic applications.
Uniqueness
5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to its formyl group, which provides distinct reactivity compared to other similar compounds. This allows for specific modifications and applications that are not possible with other derivatives.
Properties
IUPAC Name |
5-formylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-5-6-1-2-11-8(3-6)7(4-10-11)9(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEMOOHREMNROK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368168-29-9 | |
Record name | 5-formylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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